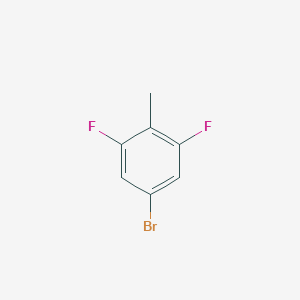

5-Bromo-1,3-difluoro-2-methylbenzene

Vue d'ensemble

Description

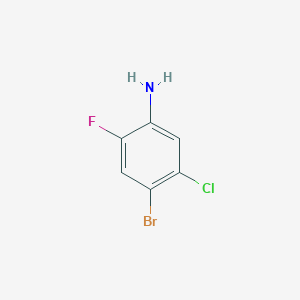

5-Bromo-1,3-difluoro-2-methylbenzene is a chemical compound with the CAS Number: 179617-08-4 . It has a molecular weight of 207.02 and its molecular formula is C7H5BrF2 . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5BrF2/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a predicted boiling point of 176.0±35.0 °C and a predicted density of 1.588±0.06 g/cm3 .Applications De Recherche Scientifique

Polymer Synthesis

5-Bromo-1,3-difluoro-2-methylbenzene has been utilized in the synthesis of polymers. For instance, Uhrich, Hawker, Fréchet, and Turner (1992) described a process where 5-(Bromomethyl)-1,3-dihydroxybenzene undergoes self-condensation to create hyperbranched polymers with high molecular weights. These polymers contain numerous phenolic hydroxyl groups, which can be modified through acylation, benzylation, or silylation (Uhrich et al., 1992).

Thermochemistry Studies

The compound has been part of studies in thermochemistry. Verevkin et al. (2015) conducted experimental studies on various bromo- and iodo-substituted methylbenzenes, including compounds similar to this compound, to evaluate their vapor pressures, vaporization, fusion, and sublimation enthalpies (Verevkin et al., 2015).

Electrochemical Studies

In electrochemistry, Prasad and Sangaranarayanan (2004) analyzed the electrochemical reductive cleavage of carbon–iodine bonds in compounds like 5-bromo-1,3-dichloro-2-iodobenzene, a close relative of this compound. Their study focused on the mechanistic aspects using the Marcus theory of heterogeneous outer sphere electron transfer (Prasad & Sangaranarayanan, 2004).

Organic Synthesis

The compound is also important in organic synthesis. Diemer, Leroux, and Colobert (2011) described methods for the synthesis of various 1,2-Dibromobenzene derivatives, highlighting the importance of compounds like this compound in the formation of synthetically valuable intermediates (Diemer et al., 2011).

Exploring Structural Opportunities

Schlosser and Heiss (2003) explored the substitution of 1,3-difluorobenzene, closely related to this compound, to demonstrate the capabilities of modern organometallic methods. Their research provided insight into the potential of these compounds in creating diverse chemical structures (Schlosser & Heiss, 2003).

Catalysis and Chemical Transformations

Lu, Wang, Zhang, and Ma (2007) investigated the use of similar compounds in catalytic processes, specifically in the CuI-catalyzed coupling of 1-bromo-2-iodobenzenes with beta-keto esters, highlighting the potential of this compound in similar reactions (Lu et al., 2007).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mécanisme D'action

Target of Action

5-Bromo-1,3-difluoro-2-methylbenzene is a chemical compound that is primarily used in research and development It is often used as a building block in organic synthesis, where it can interact with a variety of targets depending on the specific reaction conditions and the other reactants present .

Mode of Action

The mode of action of this compound largely depends on the specific reaction it is involved in. For instance, in Suzuki–Miyaura cross-coupling reactions, it can act as an organoboron reagent . In this context, the compound interacts with its targets (other reactants) to form new carbon-carbon bonds, facilitating the synthesis of complex organic molecules .

Result of Action

The result of the action of this compound is the formation of new chemical compounds. In the context of organic synthesis, this can lead to the creation of complex molecules with potential applications in various fields, including pharmaceuticals, materials science, and more .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the reaction conditions (such as temperature and pH), the presence of other reactants, and the specific catalysts used . Additionally, safety precautions should be taken to avoid dust formation and inhalation of vapors .

Propriétés

IUPAC Name |

5-bromo-1,3-difluoro-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGINOAWMGMGBPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40382514 | |

| Record name | 5-bromo-1,3-difluoro-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179617-08-4 | |

| Record name | 5-bromo-1,3-difluoro-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

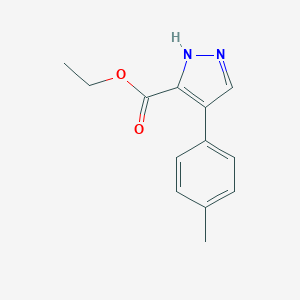

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(1-adamantyl)ethyl]acetamide](/img/structure/B180485.png)